molecular formula C9H8Br2Cl2N2 B572901 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1332589-49-7

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B572901
CAS No.: 1332589-49-7
M. Wt: 374.885
InChI Key: PKTZPIUPTZJCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide is a chemical building block within the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. This brominated and dichloromethyl-substituted derivative is designed for researchers developing novel therapeutic agents. Compounds based on the imidazo[1,2-a]pyridine structure have been extensively investigated for their potential as non-nucleoside inhibitors of viral targets, such as HIV-1 reverse transcriptase . The specific substitution pattern on this core structure is critical, as modifications at various positions profoundly influence biological activity and potency by modulating interactions with enzyme binding pockets . The bromo and dichloromethyl functional groups on this compound make it a versatile intermediate for further synthetic exploration, including cross-coupling reactions and other functional group transformations, to create a diverse library of analogs for structure-activity relationship (SAR) studies. This reagent is provided strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2N2.BrH/c1-5-3-2-4-14-7(10)6(8(11)12)13-9(5)14;/h2-4,8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTZPIUPTZJCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C(Cl)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724378
Record name 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332589-49-7
Record name 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Yield Improvement Strategies

  • Bromination : Adding AIBN (1 mol%) increases NBS reactivity, reducing reaction time from 24 to 8 hours.

  • Dichloromethylation : Substituent-directed lithiation at the 2-position enhances regioselectivity but demands cryogenic conditions.

Purification Techniques

  • Column chromatography (SiO₂, hexane/ethyl acetate) isolates intermediates.

  • Recrystallization from ethanol/water mixtures removes residual succinimide or AlCl₃ salts.

Comparative Analysis of Methods

StepReagents/ConditionsYield (%)AdvantagesLimitations
Core synthesis2-Amino-5-methylpyridine + 1,3-dibromoacetone65–70Scalable, minimal byproductsRequires high-temperature reflux
BrominationNBS/AIBN in CCl₄68–75High regioselectivityToxic solvent (CCl₄)
DichloromethylationCl₂CHCOCl/AlCl₃ in CH₂Cl₂55–60Industrially feasibleAcidic waste generation
Salt formationHBr in THF79–85High-purity productHygroscopic intermediates

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

Research has indicated that 3-bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide exhibits significant biological activity. Studies have shown its potential as an antiviral agent, particularly against HIV-1 variants. The compound's effectiveness stems from its ability to inhibit reverse transcriptase, a key enzyme in the replication of the virus .

Case Studies on Biological Activity:

  • Antiviral Properties : In vitro studies demonstrated that the compound effectively reduced viral load in MT-4 cells infected with HIV-1, showcasing its potential as a therapeutic agent .
  • Cytotoxicity Assessment : Evaluations of cytotoxic effects on various cell lines revealed that while the compound exhibits antiviral properties, it also necessitates careful consideration of dosage to minimize toxicity .

Material Science Applications

Beyond its medicinal applications, this compound has implications in material science. Its unique structural properties allow for potential use in organic electronics and photonic devices.

Potential Uses in Material Science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may facilitate its application in OLED technology due to its ability to form stable thin films.
  • Photovoltaic Cells : Research into its photovoltaic properties suggests it could be integrated into solar cell technologies to enhance efficiency .

Mechanism of Action

The mechanism by which 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Br, 2-(Cl₂CH₃), 8-CH₃ Not explicitly provided Br, Cl, CH₃, hydrobromide
6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine 6-Br, 2-ClCH₂, 3-NO₂ 302.54 Br, Cl, NO₂
3-Bromo-2-phenylimidazo[1,2-a]pyridine 3-Br, 2-Ph 211.05 Br, phenyl
8-Bromo-6-chloro-3-nitro-2-sulfonylmethyl derivatives 8-Br, 6-Cl, 3-NO₂, 2-SO₂R ~400–450 (varies) Br, Cl, NO₂, sulfonyl
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride 8-Br, 5-CH₃ 249.52 Br, CH₃, hydrochloride
Key Observations:
  • Functional Groups: Nitro (NO₂) and sulfonyl (SO₂R) groups in analogs enhance polarity but reduce metabolic stability compared to the target compound’s dichloromethyl and hydrobromide groups .
  • Salt Forms : Hydrobromide and hydrochloride salts (target and analog ) improve solubility, whereas neutral analogs like 3-Bromo-2-phenylimidazo[1,2-a]pyridine exhibit lower aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Bromo-2-phenylimidazo[1,2-a]pyridine 8-Bromo-6-chloro-3-nitro-2-sulfonylmethyl
Aqueous Solubility High (hydrobromide salt) Low (neutral) Moderate (sulfonyl group)
LogP (Predicted) ~2.5 (dichloromethyl increases lipophilicity) ~3.1 (phenyl group) ~1.8 (polar sulfonyl)
Metabolic Stability Moderate (resistant to CYP450) Low (phenyl prone to oxidation) Low (nitro group susceptibility)

Biological Activity

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8Br2Cl2N2
  • Molecular Weight : 360.86 g/mol
  • CAS Number : 1332589-49-7

The compound is a yellow solid typically stored at low temperatures (0-5°C) to maintain stability. Its structure includes a bromine atom and two chlorine atoms attached to the imidazo[1,2-a]pyridine core, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For instance, it has been evaluated for its inhibitory effects on Staphylococcus aureus and Escherichia coli, showing promising results in reducing bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antibacterial agents.

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Case Studies

  • Antibacterial Evaluation :
    A study published in Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound had superior activity against resistant strains of bacteria compared to other derivatives tested.
  • Anticancer Activity :
    In a research study focused on cancer therapeutics, this compound was shown to significantly inhibit the proliferation of human cancer cell lines in vitro. The study highlighted the compound's ability to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways.

Q & A

Q. What synthetic routes are recommended for preparing 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide?

  • Methodological Answer : The synthesis of imidazopyridine derivatives typically involves:
  • One-pot multi-step reactions : Use ethanol as a solvent with catalytic acetic acid under reflux (90°C) to facilitate condensation and cyclization (e.g., hydrazide-aldehyde coupling, as in ) .
  • Brominated precursor coupling : React brominated imidazopyridine cores with dichloromethylating agents (e.g., Cl₂C=O derivatives) using palladium catalysts. Optimize stoichiometry and reaction time to minimize byproducts ( reports 55–61% purity for analogous compounds) .
  • Key steps : Monitor reactions via TLC, and purify via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • ¹H/¹³C NMR : Identify proton environments and carbon frameworks. For example:
Proton Environmentδ (ppm) RangeReference
Imidazo pyridine H-28.56–8.62
Dichloromethyl CHCl₂~6.89
Aromatic protons7.38–7.87
  • FT-IR : Confirm functional groups (e.g., C=O stretch at 1672 cm⁻¹ in ) .
  • HRMS : Validate molecular weight (e.g., 550.0978 calculated vs. 550.0816 observed in ) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing dichloromethyl groups at the 2-position?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
  • Solvent polarity : Use DMF or DMSO to stabilize intermediates in dichloromethylation.
  • Temperature control : Stepwise heating (e.g., 70°C → 90°C) minimizes side reactions ( achieved 55–61% purity via controlled conditions) .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of imidazopyridine core to dichloromethylating agent.

Q. What strategies resolve discrepancies in NMR data for regioisomers or tautomers?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Differentiate overlapping signals (e.g., distinguish H-2 and H-3 protons in imidazopyridines).
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., used crystal packing analysis to confirm dihedral angles and hydrogen bonding) .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts ( used DMSO-d₆ for amide proton detection) .

Q. How can computational methods predict the compound’s biological activity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock or Schrödinger to simulate binding to targets (e.g., bacterial DNA gyrase, as imidazopyridines in show antimicrobial activity) .
  • QSAR modeling : Correlate substituent effects (e.g., bromo/dichloromethyl groups) with activity using datasets from analogs ( highlights imidazopyridines as CDK inhibitors) .
  • Validation : Pair predictions with in vitro assays (e.g., MIC tests against S. aureus and E. coli).

Q. How should researchers address contradictions in HRMS or LC-MS data?

  • Methodological Answer :
  • Isotopic pattern analysis : Confirm bromine’s signature doublet (¹⁸¹/⁷⁹Br ≈ 1:1 ratio).
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., reported 55% purity due to unreacted intermediates) .
  • Calibration : Validate HRMS with internal standards (e.g., sodium formate clusters).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.